[(4-Chlorophenoxy)methoxy]acetic acid
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Overview
Description
[(4-Chlorophenoxy)methoxy]acetic acid is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. It is structurally characterized by a chlorophenoxy group attached to a methoxyacetic acid moiety. This compound is often used as a plant growth regulator and herbicide, influencing plant growth and development by mimicking natural plant hormones called auxins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenoxy)methoxy]acetic acid typically involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenoxy)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(4-Chlorophenoxy)methoxy]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Acts as a plant growth regulator, influencing cell elongation and division in plants.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed as a herbicide to control weed growth in agricultural settings
Mechanism of Action
The mechanism of action of [(4-Chlorophenoxy)methoxy]acetic acid involves its interaction with plant hormone receptors, mimicking the effects of natural auxins. This interaction leads to the activation of specific signaling pathways that regulate plant growth and development. The compound is absorbed by plant tissues and translocated to the roots, where it exerts its effects .
Comparison with Similar Compounds
[(4-Chlorophenoxy)methoxy]acetic acid can be compared with other similar compounds, such as:
(4-Chlorophenoxy)acetic acid: Another plant growth regulator with similar applications but different structural properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action but different chemical structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with selective activity against broadleaf weeds
These compounds share similar applications and mechanisms of action but differ in their chemical structures and specific uses, highlighting the uniqueness of this compound in certain contexts .
Properties
CAS No. |
89685-77-8 |
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Molecular Formula |
C9H9ClO4 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methoxy]acetic acid |
InChI |
InChI=1S/C9H9ClO4/c10-7-1-3-8(4-2-7)14-6-13-5-9(11)12/h1-4H,5-6H2,(H,11,12) |
InChI Key |
WMRXTHTUORFYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCOCC(=O)O)Cl |
Origin of Product |
United States |
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